molecular formula C12H17NO2 B8635850 Methyl 2-((3-phenylpropyl)amino)acetate

Methyl 2-((3-phenylpropyl)amino)acetate

Cat. No. B8635850
M. Wt: 207.27 g/mol
InChI Key: WCHDMHHUUWYIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08809012B2

Procedure details

Under argon condition, glycine methyl ester (330 mg, 2.63 mmol) was dissolved in 3 mL of dry DMF and then DIPEA (573 μL, 3.29 mmol) and 1-bromo-3-phenylpropane (100 μL, 0.658 mmol) were added. The reaction mixture was then stirred for one day at room temperature. Upon completion of the reaction, the reaction was terminated by adding 5 mL of water, and the reaction mixture was extracted with diethyl ether (4 mL×4). The organic layer thus obtained was treated with anhydrous magnesium sulfate to remove water. The precipitate was filtered out and the resulting solution was concentrated by distillation under reduced pressure and purified by column chromatography to obtain 19.6 mg (0.0946 mmol, 14%) of the desired compound.
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
573 μL
Type
reactant
Reaction Step Two
Quantity
100 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
14%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:6])[CH2:4][NH2:5].CCN(C(C)C)C(C)C.Br[CH2:17][CH2:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.S([O-])([O-])(=O)=O.[Mg+2]>CN(C=O)C>[C:20]1([CH2:19][CH2:18][CH2:17][NH:5][CH2:4][C:3]([O:2][CH3:1])=[O:6])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:3.4|

Inputs

Step One
Name
Quantity
330 mg
Type
reactant
Smiles
COC(CN)=O
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
573 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
100 μL
Type
reactant
Smiles
BrCCCC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for one day at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction was terminated
ADDITION
Type
ADDITION
Details
by adding 5 mL of water
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with diethyl ether (4 mL×4)
CUSTOM
Type
CUSTOM
Details
The organic layer thus obtained
CUSTOM
Type
CUSTOM
Details
to remove water
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution was concentrated by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCNCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0946 mmol
AMOUNT: MASS 19.6 mg
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 14.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.